N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives intercalate dna, which can disrupt the replication process of cells . This mechanism is often employed by anticancer and antiviral agents .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell death . This is particularly relevant in the context of cancer cells, which rely on rapid and unchecked replication.
Pharmacokinetics
The cytotoxic activities of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated, with ic50 values ranging from 156 to 398 µM for MCF-7 cells .
Result of Action
The result of this compound’s action would likely be cell death, given its potential DNA intercalating properties . This could make it a promising candidate for further study as an anticancer or antiviral agent .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core fused with a triazole ring, which is known for its diverse pharmacological properties. The molecular formula is C16H15ClN4O with a molecular weight of 318.77 g/mol. The presence of the chlorophenyl and methyl substituents may enhance its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant anticancer properties. For instance, compounds related to the quinazoline structure have been shown to inhibit tyrosine kinases, which are overexpressed in various cancers such as breast and prostate cancer. In vitro studies have reported IC50 values for related compounds ranging from 2.44 μM to 31.85 μM against different cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 16 | HepG2 | 6.29 |
Compound 17 | HCT-116 | 2.44 |
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo...} | MCF-7 | TBD |
The structure-activity relationship (SAR) indicates that modifications in the side chains can significantly alter the potency of these compounds against cancer cell lines .
Anti-inflammatory Activity
In addition to anticancer properties, quinazoline derivatives have shown promise as anti-inflammatory agents. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and mediators effectively . For example, a related compound demonstrated an anti-inflammatory activity index of 53.41%, indicating significant potential for therapeutic applications in inflammatory diseases.
The mechanism by which these compounds exert their biological effects often involves interaction with DNA and inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division . The ability to intercalate into DNA suggests that N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo...} may disrupt cellular processes leading to apoptosis in cancer cells.
Case Studies
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on HepG2 and MCF-7 cell lines revealed that modifications to the quinazoline scaffold significantly impacted the cytotoxic efficacy. Compounds with bulky side chains exhibited reduced activity compared to those with smaller substituents .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin and diclofenac, suggesting their potential as therapeutic agents in managing inflammation .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-5-4-7-14-17(12)22-11-24-18(14)23-25(19(24)27)10-16(26)21-9-13-6-2-3-8-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSIXJESATPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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